

# Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling Using N-Acylphthalimides

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## Compound of Interest

Compound Name: *N*-Acetylphthalimide

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These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing N-acylphthalimides as efficient acyl coupling reagents. This method offers a novel and highly selective approach for the synthesis of functionalized biaryl ketones.[1][2]

## Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[3][4][5][6] Traditionally, this reaction involves the coupling of an organoboron compound with an organohalide. This document focuses on a recent advancement where N-acylphthalimides are employed as bench-stable and highly reactive electrophilic partners.[1][2] This innovative approach, catalyzed by palladium-N-heterocyclic carbene (NHC) precatalysts, proceeds via a selective N–C(O) acyl cleavage to produce biaryl ketones in high yields.[1][7] The use of N-acylphthalimides as precursors to acyl-metal intermediates opens new avenues for the synthesis of complex molecules in pharmaceutical and materials science.[1]

## Reaction Principle

The core of this methodology is the palladium-catalyzed cross-coupling of an N-acylphthalimide with an arylboronic acid. The reaction is facilitated by a palladium catalyst, typically a Pd-

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalyst bearing a sterically demanding N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis-(2,6-diisopropylphenyl)imidazol-2-ylidene).[1] The reaction proceeds under basic conditions to yield the corresponding biaryl ketone and phthalimide as a byproduct.

A proposed catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] In this specific application, the catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the N-C(O) bond of the N-acylphthalimide.

## Data Presentation

### Table 1: Optimization of Reaction Conditions

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling of N-benzoylphthalimide with 4-tolylboronic acid.

Entry	Catalyst (mol%)	ArB(OH) <sub>2</sub> (equiv)	Base (equiv)	Solvent	Temp (°C)	Yield (%)
1	Pd- PEPPSI- IPr (3)	2.0	K <sub>2</sub> CO <sub>3</sub> (3.0)	Dioxane	60	27
2	Pd- PEPPSI- IPr (3)	2.0	K <sub>2</sub> CO <sub>3</sub> (3.0)	Dioxane	110	80
3	Pd- PEPPSI- IPr (3)	3.0	K <sub>2</sub> CO <sub>3</sub> (4.5)	Dioxane	110	50
4	Pd- PEPPSI- IPr (3)	3.0	K <sub>2</sub> CO <sub>3</sub> (4.5)	Dioxane	80	90
5	Pd- PEPPSI- IPr (3)	2.0	K <sub>2</sub> CO <sub>3</sub> (3.0)	Dioxane	80	89
6	Pd- PEPPSI- IPr (3)	2.0	K <sub>2</sub> CO <sub>3</sub> (3.0)	THF	80	27
7	Pd- PEPPSI- IMes (3)	2.0	K <sub>2</sub> CO <sub>3</sub> (3.0)	Dioxane	80	30

Conditions: N-benzoylphthalimide (1.0 equiv), 4-Tol-B(OH)<sub>2</sub> (2.0 equiv), base, catalyst in solvent (0.25 M) for 15 hours.<sup>[7]</sup>

## Table 2: Scope of N-Acylphthalimides

A variety of N-acylphthalimides with diverse electronic properties were successfully coupled with 4-tolylboronic acid under the optimized conditions.

Entry	N-Acylphthalimide	Product	Yield (%)
1	N-Benzoylphthalimide	4-Methylbenzophenone	89
2	N-(4-Methoxybenzoyl)phthalimide	4-Methoxy-4'-methylbenzophenone	85
3	N-(4-Chlorobenzoyl)phthalimide	4-Chloro-4'-methylbenzophenone	92
4	N-(4-Acetylbenzoyl)phthalimide	4-Acetyl-4'-methylbenzophenone	78
5	N-(4-(Methoxycarbonyl)benzoyl)phthalimide	Methyl 4-(4-methylbenzoyl)benzoate	81

Conditions: N-acylphthalimide (1.0 equiv), 4-tolylboronic acid (2.0 equiv),  $K_2CO_3$  (3.0 equiv), Pd-PEPPSI-IPr (3 mol%), dioxane (0.25 M), 80 °C, 15 h.[\[1\]](#)

### Table 3: Scope of Boronic Acids

The reaction accommodates a wide range of arylboronic acids, including those with electron-donating and electron-withdrawing substituents.

Entry	Boronic Acid	Product	Yield (%)
1	Phenylboronic acid	Benzophenone	86
2	4-Methoxyphenylboronic acid	4-Methoxybenzophenone	82
3	4-Fluorophenylboronic acid	4-Fluorobenzophenone	91
4	3-Thienylboronic acid	Phenyl(thiophen-3-yl)methanone	75
5	Naphthalene-2-ylboronic acid	Naphthalen-2-yl(phenyl)methanone	88

Conditions: N-benzoylphthalimide (1.0 equiv), Arylboronic acid (2.0 equiv),  $K_2CO_3$  (3.0 equiv), Pd-PEPPSI-IPr (3 mol%), dioxane (0.25 M), 80 °C, 15 h.[\[1\]](#)[\[7\]](#)

## Experimental Protocols

### General Procedure for the Suzuki-Miyaura Cross-Coupling of N-Acylphthalimides

#### Materials:

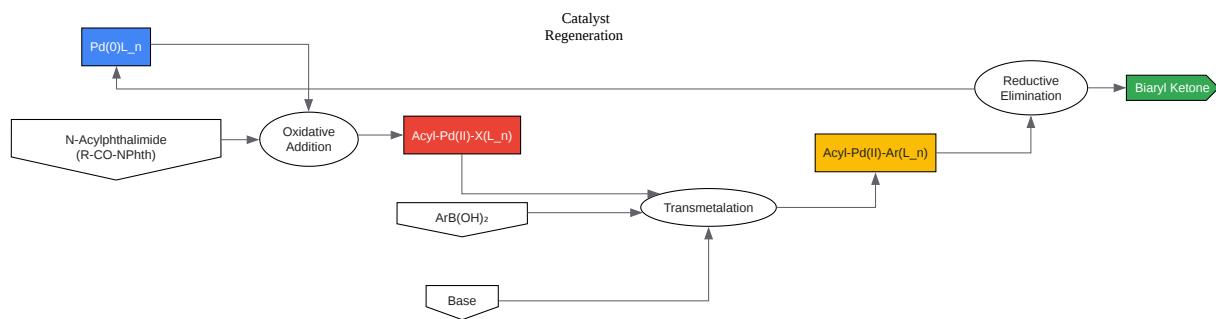
- N-acylphthalimide (1.0 equiv)
- Arylboronic acid (2.0 equiv)
- Potassium carbonate ( $K_2CO_3$ ) (3.0 equiv)
- Pd-PEPPSI-IPr catalyst (3 mol%)
- Anhydrous 1,4-dioxane (0.25 M)

#### Procedure:

- To an oven-dried Schlenk tube containing a magnetic stir bar, add the N-acylphthalimide (1.0 equiv), arylboronic acid (2.0 equiv), potassium carbonate (3.0 equiv), and Pd-PEPPSI-IPr catalyst (3 mol%).
- Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
- Add anhydrous 1,4-dioxane (to achieve a 0.25 M concentration of the N-acylphthalimide) via syringe.
- Place the sealed Schlenk tube in a preheated oil bath at 80 °C.
- Stir the reaction mixture for 15 hours.
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl ketone.

## Visualizations

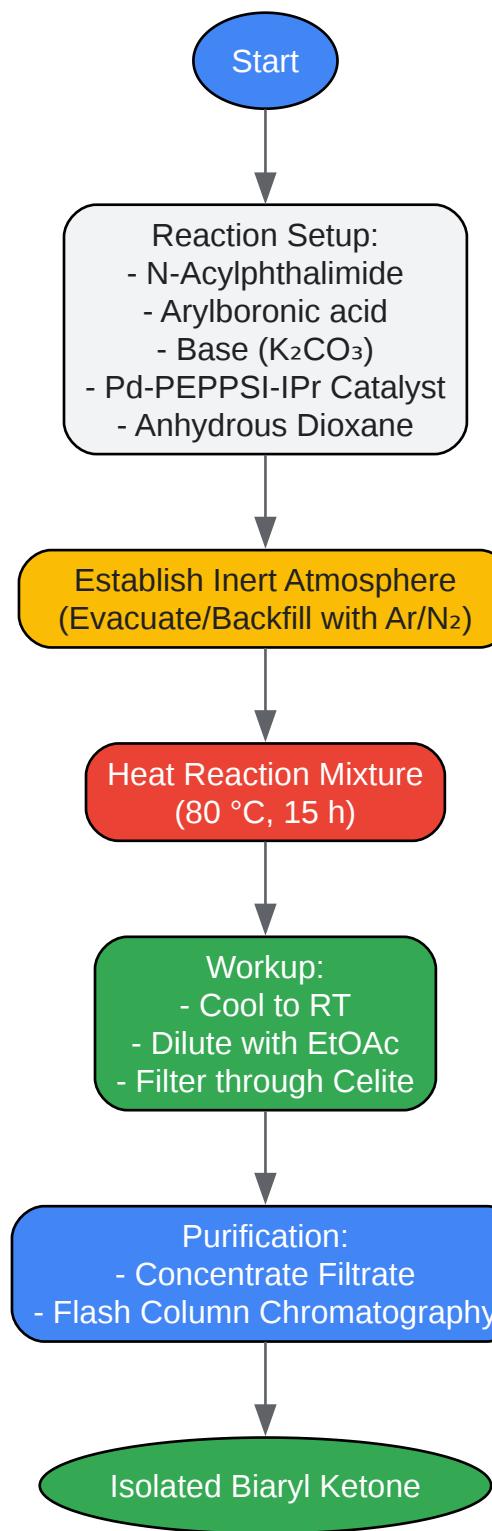
### Catalytic Cycle



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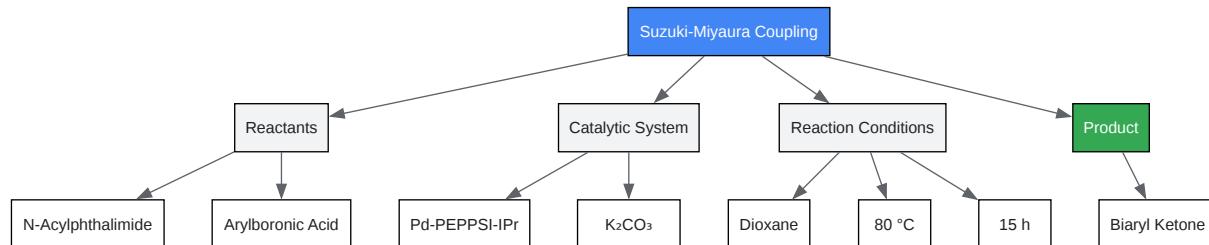
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

## Experimental Workflow

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Caption: Step-by-step experimental workflow for the coupling reaction.

## Component Relationships



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Caption: Key components and their roles in the coupling reaction.

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